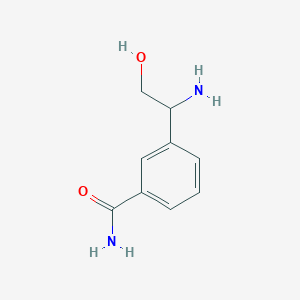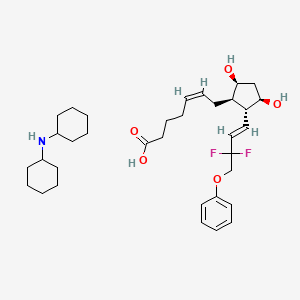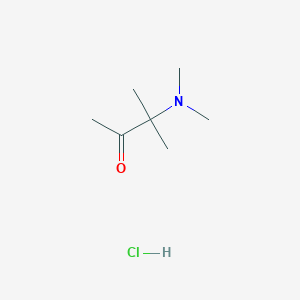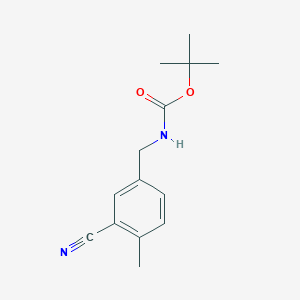
4-Chloro-5-vinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-vinylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-vinylthiazole typically involves the reaction of 4-chlorothiazole with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the vinyl group on the thiazole ring. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-vinylthiazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated thiazole derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to create a variety of functionalized thiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products:
Aplicaciones Científicas De Investigación
4-Chloro-5-vinylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mecanismo De Acción
The mechanism by which 4-Chloro-5-vinylthiazole exerts its effects involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the thiazole ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Methyl-5-vinylthiazole: Similar in structure but with a methyl group instead of a chlorine atom, it is known for its role in attracting beetle pollinators.
5-Vinylthiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiazole: Without the vinyl group, it has different reactivity and applications.
Uniqueness: 4-Chloro-5-vinylthiazole is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C5H4ClNS |
|---|---|
Peso molecular |
145.61 g/mol |
Nombre IUPAC |
4-chloro-5-ethenyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2 |
Clave InChI |
UEBZCAVBNOUUFU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(N=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



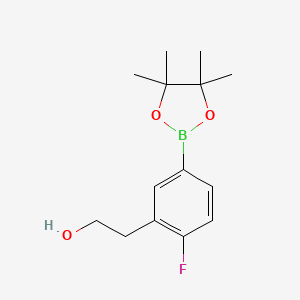

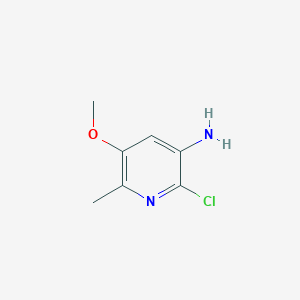



![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
